molecular formula C19H17F2N3O2 B11411002 N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B11411002
M. Wt: 357.4 g/mol
InChI Key: JBDLOWAKICCEOR-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide: is a complex organic compound characterized by the presence of fluorophenyl and imidazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the imidazole ring, followed by the introduction of the fluorophenyl groups. The reaction conditions often require the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would typically include rigorous purification steps such as recrystallization or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to remove oxygen atoms or reduce double bonds.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases involving inflammation or cancer.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular processes. The compound’s effects are mediated through pathways that involve the modulation of these targets, leading to changes in cellular function.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Fluorophenyl)piperazine: Another fluorophenyl-containing compound with different structural features.

    Interhalogen Compounds: Compounds containing multiple halogen atoms, which may exhibit similar reactivity patterns.

Uniqueness

N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxo-2,5-dihydro-1H-imidazol-1-yl]acetamide is unique due to its specific combination of fluorophenyl and imidazolyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C19H17F2N3O2

Molecular Weight

357.4 g/mol

IUPAC Name

N-(3-fluorophenyl)-2-[4-(4-fluorophenyl)-2,2-dimethyl-5-oxoimidazol-1-yl]acetamide

InChI

InChI=1S/C19H17F2N3O2/c1-19(2)23-17(12-6-8-13(20)9-7-12)18(26)24(19)11-16(25)22-15-5-3-4-14(21)10-15/h3-10H,11H2,1-2H3,(H,22,25)

InChI Key

JBDLOWAKICCEOR-UHFFFAOYSA-N

Canonical SMILES

CC1(N=C(C(=O)N1CC(=O)NC2=CC(=CC=C2)F)C3=CC=C(C=C3)F)C

Origin of Product

United States

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